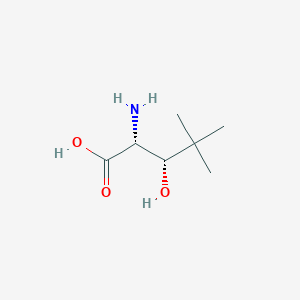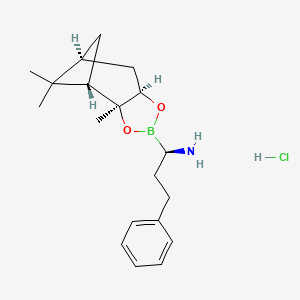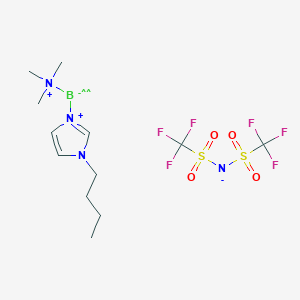
Ammonium fluorosulfate
説明
Ammonium fluorosulfate, also known as Ammonium sulfurofluoridate, is a chemical compound with the molecular formula H4FNO3S . It has an average mass of 117.100 Da and a monoisotopic mass of 116.989594 Da .
Molecular Structure Analysis
This compound has a molecular structure represented by the formula H4FNO3S . The crystals of this compound are orthorhombic with dimensions a = 8·972, b = 5·996, c = 7·542 Å .Chemical Reactions Analysis
The fluorosulfate anion can be treated as though it were a hydrogen sulfate anion with hydroxyl substituted by fluorine . Most metal ions, and quaternary ammonium ions, can form fluorosulfate salts .Physical And Chemical Properties Analysis
This compound has a molecular weight of 117.1 g/mol. The crystals of this compound are orthorhombic, a = 8·972, b = 5·996, c = 7·542 Å .科学的研究の応用
Chemical Biology and Medicinal Chemistry
Ammonium fluorosulfate, specifically its derivative aryl fluorosulfates, are increasingly used in chemical biology and medicinal chemistry. Their ability to interact with various amino acid residues like tyrosine, lysine, serine, and histidine in proteins has led to the development of advanced chemogenomic and chemoproteomic techniques. These techniques show significant promise for drug discovery and biomedical research, as they enable targeted engagement with functional protein sites (Jones, 2018).
Environmental Applications
The use of ammonium persulfate aqueous solutions has been explored for the removal of NO from flue gas. This method is noted for its cost-effectiveness compared to other persulfate salts. Research has systematically investigated the effects of various factors like solution temperature, pH value, and additive concentration on NO removal efficiency. This technology demonstrates the potential for environmentally friendly applications in reducing harmful emissions from flue gases (Wu, Xiong, Jinbo, & Feng, 2016).
Protein Engineering and Biotherapeutic Applications
Recent studies have shown that incorporating unnatural amino acids (Uaas) into proteins, especially those containing aryl fluorosulfate, can create innovative opportunities for biochemical research and protein engineering. These modified amino acids, like fluorosulfonyloxybenzoyl-l-lysine (FSK), have been used to covalently link proteins in vitro and in live cells, demonstrating vast potential in biotherapeutic applications and the study of enzyme-substrate interactions (Liu, Cao, Klauser, et al., 2021).
Battery Technology
This compound compounds, such as LiFeSO4F, have emerged as serious contenders in battery technology, especially for high-energy vehicles and electric vehicle applications. Their ability to reversibly intercalate Li at high voltages, combined with the low cost and abundance of starting materials, makes them particularly attractive. Research into solid-state synthesis methods for these materials has shown promising results for commercial applications (Ati, Sougrati, Recham, et al., 2010).
Catalytic Asymmetric Synthesis
The in situ generation of quaternary ammonium fluorides from ammonium hydrogensulfates has been applied to catalytic enantioselective Mukaiyama-type aldol reactions. This method, which involves commercially available potassium fluoride dihydrate, has been successful in producing well-defined chiral quaternary ammonium fluorides, indicating significant potential in synthetic chemistry (Ooi, Doda, & Maruoka, 2001).
Electrosynthesis and Green Chemistry
The electrochemical synthesis of ammonium persulfate is being investigated as a green and efficient method for producing oxidants. Using a commercial boron-doped diamond coated anode, this process has demonstrated potential for sustainable chemical production, particularly in the synthesis of ammonium persulfate, by avoiding mass transport limitations and optimizing productivity under various conditions (Zhu, Hii, & Hellgardt, 2016).
Safety and Hazards
When handling Ammonium fluorosulfate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
特性
InChI |
InChI=1S/FHO3S.H3N/c1-5(2,3)4;/h(H,2,3,4);1H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXDYOKVWGTDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[O-]S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FH4NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721548 | |
| Record name | Ammonium sulfurofluoridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13446-08-7 | |
| Record name | Fluorosulfuric acid, ammonium salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13446-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium sulfurofluoridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)pyridine](/img/structure/B1506358.png)
![3,4-Dihydro-1H-benzo[c]azepin-5(2H)-one](/img/structure/B1506360.png)











